N-Methylphenylethanolamine vs. Phenylethanolamine: Quantified 1.25× Mydriatic Potency in Canine Model
In a direct head-to-head comparison, N-methylphenylethanolamine (NMPEOH) demonstrated 1.25-fold greater potency than its primary analog phenylethanolamine (PEOH) in dilating pupils following intravenous administration in dogs [1]. Both compounds dilated pupils, decreased heart rate, and tended to lower body temperature; however, the magnitude of the mydriatic effect was distinctly quantified as 1.25× for the N-methyl homolog [1]. This differential potency was accompanied by comparable elimination half-lives of 30-60 minutes for both compounds, indicating that the increased potency is not attributable to prolonged systemic exposure [1].
| Evidence Dimension | In vivo mydriatic potency (pupillary dilation) |
|---|---|
| Target Compound Data | Potency ratio: 1.25× (relative to PEOH) |
| Comparator Or Baseline | Phenylethanolamine (PEOH): Reference potency = 1.0× |
| Quantified Difference | 1.25-fold greater potency for NMPEOH |
| Conditions | Single i.v. doses administered to dogs (n=5 per group); pupillary diameter measured as primary endpoint |
Why This Matters
This 25% potency differential directly impacts experimental dose-response design; researchers requiring consistent adrenergic stimulation should not assume equipotency when substituting NMPEOH for PEOH.
- [1] Shannon HE, Cone EJ, Yousefnejad D. Physiologic effects and plasma kinetics of phenylethanolamine and its N-methyl homolog in the dog. J Pharmacol Exp Ther. 1981;217(2):379-385. View Source
